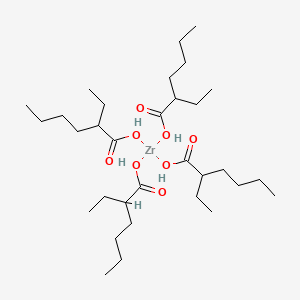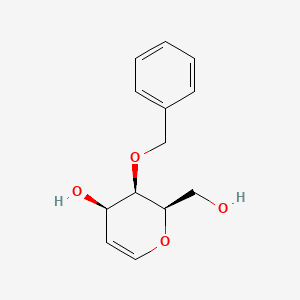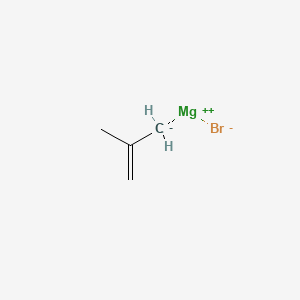
1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea ist eine organische Verbindung, die einen Thioharnstoff-Kern aufweist, der mit Benzyloxycarbonylgruppen substituiert ist
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet typischerweise die Reaktion von Thioharnstoff mit Benzyloxycarbonylchlorid unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart einer Base, wie Triethylamin, durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Reaktionsgemisch wird in der Regel mehrere Stunden bei Raumtemperatur gerührt, um eine vollständige Umwandlung der Ausgangsstoffe in das gewünschte Produkt zu gewährleisten.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für this compound nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Reaktionszeit, um Ausbeute und Reinheit zu maximieren. Darüber hinaus würde die industrielle Produktion strenge Qualitätskontrollen erfordern, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea typically involves the reaction of thiourea with benzyloxycarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Thioharnstoff-Einheit kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Benzyloxycarbonylgruppen können reduziert werden, um die entsprechenden Amine zu liefern.
Substitution: Die Benzyloxycarbonylgruppen können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und Kaliumpermanganat (KMnO₄).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.
Substitution: Nucleophile wie Amine oder Alkohole können in Gegenwart einer Base verwendet werden, um Substitutionsreaktionen zu erleichtern.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Amine.
Substitution: Verschiedene substituierte Thioharnstoffderivate.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersucht wegen seines Potenzials als biochemische Sonde oder Inhibitor.
Medizin: Erforscht wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich Antikrebs- und antimikrobieller Aktivität.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. Polymere oder Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Benzyloxycarbonylgruppen können mit Enzymen oder Rezeptoren interagieren und deren Aktivität möglicherweise hemmen. Der Thioharnstoff-Kern kann auch Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, was seine biologische Aktivität weiter beeinflusst. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung eingesetzt wird.
Wirkmechanismus
The mechanism of action of 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea involves its interaction with specific molecular targets. The benzyloxycarbonyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The thiourea core can also form hydrogen bonds with biological molecules, further influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,3-Bis(3-carboxypropyl)-1H-imidazole: Eine Verbindung mit ähnlichen Strukturmerkmalen, aber unterschiedlichen funktionellen Gruppen.
1,3-Bis(3-benzoxazolonyl)-2-hydroxypropan: Eine weitere Verbindung mit einer ähnlichen Kernstruktur, aber unterschiedlichen Substituenten.
1,3-Bis(1,2,3-triazol-1-yl)-propan-2-ol: Eine Verbindung mit einem Triazol-Kern und ähnlichen Substituenten.
Einzigartigkeit
1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea ist einzigartig aufgrund seiner spezifischen Kombination aus Benzyloxycarbonyl- und Thioharnstoffgruppen. Diese Kombination verleiht ihr besondere chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.
Eigenschaften
Molekularformel |
C18H18N2O4S |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
benzyl (NE)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate |
InChI |
InChI=1S/C18H18N2O4S/c1-25-16(19-17(21)23-12-14-8-4-2-5-9-14)20-18(22)24-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,20,21,22) |
InChI-Schlüssel |
CGAMNSKIHXUDMK-UHFFFAOYSA-N |
Isomerische SMILES |
CS/C(=N/C(=O)OCC1=CC=CC=C1)/NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CSC(=NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)






![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)
